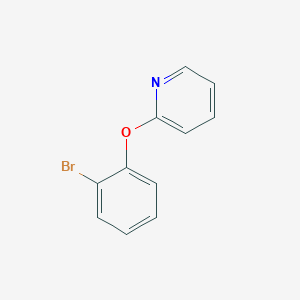

2-(2-Bromophenoxy)pyridine

Übersicht

Beschreibung

“2-(2-Bromophenoxy)pyridine” is a chemical compound with the molecular formula C11H8BrNO . It is a derivative of pyridine, which is a basic heterocyclic organic compound . The compound has a molecular weight of 250.091 Da .

Synthesis Analysis

The synthesis of “2-(2-Bromophenoxy)pyridine” can be achieved through various methods. One such method involves the reaction of 2-Picolinic acid, potassium phosphate, and copper (I) chloride in dimethyl sulfoxide at 100°C for 20 hours . Another approach involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C .Molecular Structure Analysis

The molecular structure of “2-(2-Bromophenoxy)pyridine” has been studied using various methods. For instance, the molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory . The time-dependent density functional theory (TD-DFT) approach was used to simulate the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) to achieve the frontier orbital gap .Chemical Reactions Analysis

The chemical reactions involving “2-(2-Bromophenoxy)pyridine” have been studied. For instance, the reaction conditions with potassium carbonate in acetonitrile at 90°C for 24 hours have been reported .Physical And Chemical Properties Analysis

“2-(2-Bromophenoxy)pyridine” is a powder at room temperature . The compound is stable under normal temperatures and pressures .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-(2-Bromophenoxy)pyridine: is a versatile intermediate in organic synthesis. It’s used in the preparation of various bipyridine derivatives, which are crucial in synthesizing biologically active molecules and complex organic compounds . Its bromine atom can be substituted in cross-coupling reactions, making it a valuable building block for creating new chemical entities.

Medicinal Chemistry

In medicinal chemistry, 2-(2-Bromophenoxy)pyridine serves as a precursor for developing pharmaceuticals. It’s incorporated into compounds with potential pharmacological properties, such as enzyme inhibitors and receptor modulators . The pyridine moiety is a common feature in drugs due to its ability to interact with biological targets.

Catalysis

This compound finds applications in catalysis, particularly as a ligand in transition-metal catalysis . It can enhance the efficiency of catalytic systems and is involved in the synthesis of catalysts that are used in a variety of chemical reactions, including those that are environmentally friendly and sustainable.

Materials Science

2-(2-Bromophenoxy)pyridine: is used in materials science for the synthesis of coordination polymers and metal-organic frameworks . These materials have applications in gas storage, separation technologies, and as sensors due to their porous nature and ability to form stable structures with metals.

Analytical Chemistry

In analytical chemistry, derivatives of 2-(2-Bromophenoxy)pyridine are employed as reagents and standards in various analytical methods. They are used to develop new analytical techniques for detecting and quantifying substances, and in the study of molecular interactions .

Environmental Science

The compound is also researched for its role in environmental science, particularly in the synthesis of materials used for environmental remediation . It can be part of catalysts or adsorbents designed to remove pollutants from water and air, contributing to cleaner and safer environments.

Safety And Hazards

“2-(2-Bromophenoxy)pyridine” is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Zukünftige Richtungen

Research on pyridine derivatives, including “2-(2-Bromophenoxy)pyridine”, is ongoing. These compounds are extensively used as fundamental components in various applications, including biologically active molecules, ligands in transition-metal catalysis, photosensitizers, viologens, and in supramolecular structures . Future research may focus on developing new synthesis methods and exploring further applications .

Eigenschaften

IUPAC Name |

2-(2-bromophenoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO/c12-9-5-1-2-6-10(9)14-11-7-3-4-8-13-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMNHOCXRZOGARB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=CC=CC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Bromophenoxy)pyridine | |

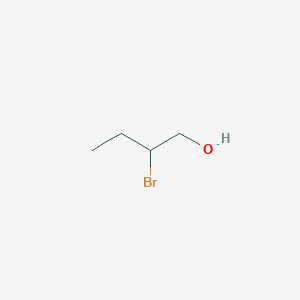

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-1-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B1282325.png)